2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid
CAS No.: 1565927-14-1
Cat. No.: VC3022337
Molecular Formula: C8H5ClFNO4
Molecular Weight: 233.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1565927-14-1 |
---|---|
Molecular Formula | C8H5ClFNO4 |
Molecular Weight | 233.58 g/mol |
IUPAC Name | 2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid |
Standard InChI | InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |
Standard InChI Key | QSYPRQBMNKAZSN-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O |
Canonical SMILES | C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O |
Introduction
Chemical Identity and Structure
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is an organic compound characterized by a phenyl ring bearing multiple functional groups including chloro, fluoro, and nitro substituents, along with an acetic acid side chain. This polyfunctionalized phenylacetic acid derivative presents unique chemical and biological properties due to its specific substitution pattern.
Basic Identifiers
The compound possesses several key identifiers that distinguish it in chemical databases and literature:
Property | Value |
---|---|
CAS Number | 1565927-14-1 |
Molecular Formula | C₈H₅ClFNO₄ |
Molecular Weight | 233.58 g/mol |
SMILES Notation | O=C(O)CC1=CC(F)=C(Cl)C=C1N+=O |
MDL Number | MFCD26912441 |
InChI | InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |
InChIKey | QSYPRQBMNKAZSN-UHFFFAOYSA-N |
Structural Characteristics
The compound features a benzene ring with four substituents arranged in a specific pattern:
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A nitro group (-NO₂) at position 2
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A chlorine atom at position 4
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A fluorine atom at position 5
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An acetic acid side chain (-CH₂COOH) at position 1
This substitution pattern creates a molecule with distinct electronic and steric properties. The electron-withdrawing nature of the nitro, chloro, and fluoro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid function. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and potential for halogen bonding interactions in biological systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is essential for its handling, purification, and application in various research contexts.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred:
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Color | Pale yellow to off-white crystalline solid |
Solubility | Moderately soluble in organic solvents (ethanol, acetone, DMSO); poorly soluble in water |
Predicted LogP | ~2.3-2.8 (indicates moderate lipophilicity) |
Predicted pKa | ~3.2-3.8 (for the carboxylic acid group) |
Chemical Reactivity
The chemical behavior of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is largely influenced by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.
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The nitro group can be reduced to an amino group under appropriate conditions.
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The halogen substituents (chloro and fluoro) may undergo nucleophilic aromatic substitution reactions, particularly in activated systems.
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The acetic acid side chain provides a point for further functionalization through various transformations of the carboxylic acid group.
The presence of electron-withdrawing groups affects the electron density distribution in the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions but potentially more reactive toward nucleophilic attack at specific positions .
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid, drawing from established methodologies for similar compounds.
Multi-step Synthesis from m-Fluoroaniline
A viable synthetic route can be adapted from the patent CN110668948A, which describes the synthesis of related compounds. The multi-step process would involve:
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Acetylation of m-fluoroaniline to form 3-fluoroacetanilide
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Friedel-Crafts acylation to introduce the acetyl group
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Hydrolysis to remove the acetamide protection
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Sandmeyer reaction to introduce the chloro substituent
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Nitration to introduce the nitro group
This approach utilizes readily available starting materials and established chemical transformations to build the target molecule with the desired substitution pattern.
Direct Nitration of Precursor Compounds
An alternative approach involves the nitration of 2-(4-chloro-5-fluorophenyl)acetic acid:
Step | Reaction Conditions | Expected Yield |
---|---|---|
Nitration | Concentrated H₂SO₄, KNO₃, -10°C to 0°C, 0.5-1h | 70-85% |
The nitration would need to be carefully controlled to achieve regioselectivity, with the nitro group preferentially introduced at the ortho position to the acetic acid side chain .
Oxidation of Corresponding Aldehyde
Another potential route involves the oxidation of 4-chloro-5-fluoro-2-nitrobenzaldehyde to the corresponding acetic acid derivative:
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Formation of a Wittig product from the aldehyde to extend the carbon chain
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Hydrolysis of the resulting alkene to give the aldehyde
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Oxidation to the carboxylic acid
This approach would be particularly useful if the corresponding aldehyde is commercially available or easily synthesized .
Analytical Characterization
Modern analytical techniques provide comprehensive data for confirming the structure and purity of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid.
Spectroscopic Data
Based on structural analysis and comparison with similar compounds, the following spectroscopic characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5-13.0 (br s, 1H, COOH)
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δ 8.0-8.2 (s, 1H, aromatic H)
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δ 7.4-7.6 (d, 1H, aromatic H)
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δ 3.8-4.0 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 171-173 (COOH)
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δ 150-152 (C-NO₂)
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δ 145-148 (C-F)
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δ 132-135 (C-Cl)
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δ 128-132 (aromatic C)
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δ 125-127 (aromatic C)
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δ 38-40 (CH₂)
Infrared Spectroscopy (IR)
Key expected IR bands:
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3000-3300 cm⁻¹ (O-H stretching, carboxylic acid)
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1700-1730 cm⁻¹ (C=O stretching)
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1500-1550 cm⁻¹ (NO₂ asymmetric stretching)
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1300-1350 cm⁻¹ (NO₂ symmetric stretching)
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1000-1100 cm⁻¹ (C-F stretching)
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750-800 cm⁻¹ (C-Cl stretching)
Mass Spectrometry
Expected mass spectral data:
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Molecular ion peak at m/z 233.98 [M]⁺
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Fragment ions at m/z 189 [M-COOH]⁺, 143 [M-COOH-NO₂]⁺
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity assessment and separation from related compounds. Typical HPLC conditions might include:
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Column: C18 reverse phase
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Mobile phase: Acetonitrile/water (60:40) with 0.1% formic acid
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Detection: UV at 254 nm
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Retention time: Approximately 5-7 minutes under these conditions
Collision Cross-Section Data
Mass spectrometry with ion mobility provides collision cross-section (CCS) data that can be valuable for identification and characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 233.99640 | ~138-140 |
[M+Na]⁺ | 255.97834 | ~151-153 |
[M-H]⁻ | 231.98184 | ~139-141 |
Biological Activity and Applications
The unique structural features of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid suggest potential applications in medicinal chemistry and related fields.
Pathogen | Anticipated Activity |
---|---|
Klebsiella pneumoniae | Moderate inhibition |
Staphylococcus aureus | Mild to moderate inhibition |
Escherichia coli | Mild inhibition |
Mycobacterium tuberculosis | Potential activity (requires testing) |
These predictions are based on structure-activity relationships observed in related compounds featuring similar substitution patterns.
Synthetic Intermediate Applications
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid serves as a valuable intermediate in organic synthesis pathways:
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Precursor for oxindole derivatives through reductive cyclization
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Building block for heterocyclic compounds via transformation of the nitro and carboxylic acid groups
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Intermediate in the synthesis of pharmaceutically relevant compounds
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Potential scaffold for library synthesis in drug discovery programs
Chemical Probe Applications
The compound's distinctive substitution pattern makes it potentially valuable as a chemical probe for studying enzyme mechanisms, particularly those involving halogenated substrates. The nitro group provides a spectroscopic handle (UV-visible absorption) for tracking reactions, while the carboxylic acid offers a site for bioconjugation or immobilization .
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for developing derivatives with enhanced properties.
Effect of Substituent Position
The specific arrangement of substituents on the aromatic ring significantly influences the compound's properties and potential biological activities:
Substituent Position | Effect on Properties/Activity |
---|---|
Nitro at C2 | Influences electron distribution in the ring; potential for reduction to amino group with altered activity |
Chloro at C4 | Enhances lipophilicity; provides site for nucleophilic substitution; contributes to binding affinity |
Fluoro at C5 | Increases metabolic stability; forms hydrogen bonds; alters electronic properties of the ring |
Acetic acid at C1 | Provides acidic functionality; allows for derivatization; potential binding to target proteins |
The combined electronic effects of these substituents create a unique reactivity profile that distinguishes this compound from its isomers .
Comparison with Structurally Related Compounds
Examining differences between 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid and similar compounds helps elucidate structure-activity relationships:
Compound | Key Differences | Potential Impact on Activity |
---|---|---|
2-(4-Chloro-2-nitrophenyl)acetic acid | Lacks fluoro substituent | Reduced metabolic stability; altered electronic properties |
2-(5-Fluoro-2-nitrophenyl)acetic acid | Lacks chloro substituent | Decreased lipophilicity; different binding profile |
2-(2-Fluoro-4-nitrophenyl)acetic acid | Different arrangement of substituents | Altered electronic distribution; different receptor interactions |
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Contains amide instead of acid | Different hydrogen-bonding pattern; altered solubility |
These comparisons highlight how subtle structural changes can significantly affect the physicochemical and biological properties of these derivatives .
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